![molecular formula C24H31ClN2O B5026089 [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol, also known as CBP, is a chemical compound that has shown potential in scientific research. It belongs to the class of piperidine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the dopamine and serotonin receptors, which are involved in regulating mood and behavior. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. This compound has also been shown to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress. Additionally, this compound has been shown to have antioxidant activity, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol in lab experiments is its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. However, one limitation of using this compound in lab experiments is its low yield in synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol. One direction is to further investigate its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. Another direction is to investigate the molecular targets of this compound and its mechanism of action in the body. This may provide insights into its pharmacological properties and potential therapeutic uses. Additionally, further studies are needed to optimize the synthesis of this compound and increase its yield for research purposes.
Méthodes De Synthèse
The synthesis of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol involves the reaction of 1-phenylpiperidin-4-ylmethanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through extraction and purification. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O/c25-23-9-5-4-6-20(23)18-24(19-28)12-16-27(17-13-24)22-10-14-26(15-11-22)21-7-2-1-3-8-21/h1-9,22,28H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUXRHNJFQZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)(CC3=CC=CC=C3Cl)CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5026011.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5026016.png)
![1,1'-[1,4-butanediylbis(oxy)]dinaphthalene](/img/structure/B5026025.png)
![2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5026037.png)

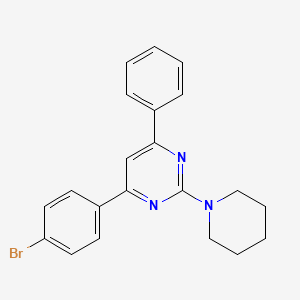
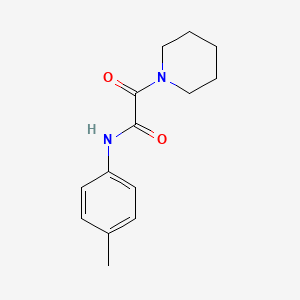
![3-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5026073.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5026077.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B5026079.png)
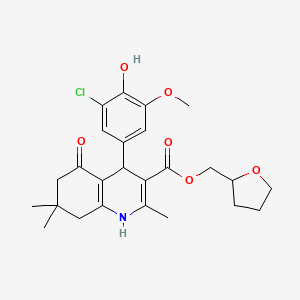
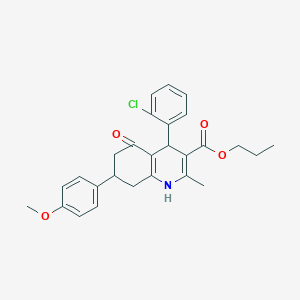
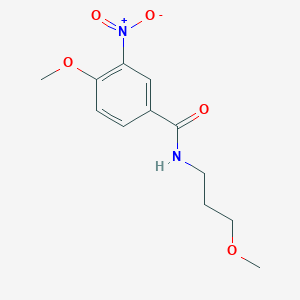
![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)